3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10(5-8-1-2-8)13-4-3-9(6-13)14-11(16)7-18-12(14)17/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYMZYJSRVFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the pyrrolidin-3-yl group: This step involves the nucleophilic substitution of a halogenated thiazolidine-2,4-dione with a pyrrolidine derivative.
Cyclopropylacetylation: The final step is the acylation of the pyrrolidine nitrogen with cyclopropylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity starting materials to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thiazolidine family, characterized by a thiazolidine ring structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Antidiabetic Properties
Thiazolidine derivatives, including 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, have been studied for their potential in managing diabetes. Research indicates that these compounds can enhance insulin sensitivity and reduce blood glucose levels through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds with similar scaffolds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in various cancer cell lines . The compound's ability to modulate signaling pathways involved in cell proliferation and survival contributes to its anticancer effects.
Antioxidant Effects
Antioxidant properties are another significant application area for this compound. Thiazolidine derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
Case Studies
Several studies have documented the synthesis and evaluation of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione and its analogs:
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolidine-2,4-dione scaffold allows for diverse substitutions at the 3- and 5-positions, which critically modulate biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives
Physicochemical Properties
- Solubility and Lipophilicity: The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like sulfonyl or aminoethyl groups in other derivatives (e.g., EN300-35121 in ) .
- Crystallinity : Structural analogs with aromatic substituents (e.g., fluorophenyl in ) exhibit well-defined crystal lattices due to π-π interactions, whereas the target compound’s aliphatic cyclopropane may favor amorphous solid forms .
Biological Activity
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H16N2O2S
- Molecular Weight : 256.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antidiabetic Properties
Research indicates that thiazolidinediones (TZDs), a class of compounds including the target molecule, exhibit insulin-sensitizing effects. These compounds activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and reduced insulin resistance. In vitro studies have shown that 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione enhances glucose uptake in adipocytes and muscle cells, suggesting its potential as an antidiabetic agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies conducted on macrophage cell lines revealed that treatment with this compound significantly reduces the expression of these cytokines, indicating its potential use in inflammatory diseases .
Antitumor Activity
Preliminary studies have indicated that 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. A notable study showed a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound .
The biological activity of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can be attributed to its interaction with several molecular targets:
- PPAR Activation : Enhances insulin sensitivity and glucose metabolism.
- NF-kB Pathway Inhibition : Reduces inflammation by inhibiting the NF-kB signaling pathway.
- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Q & A
Basic Research Questions
Q. What are the critical factors in designing a synthetic route for 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione?
- Methodology : Prioritize multi-step synthesis involving (1) cyclopropane acylation of pyrrolidine, (2) coupling with thiazolidine-2,4-dione, and (3) purification via column chromatography. Key parameters include temperature control (e.g., 0–5°C for acylation), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for amide bonds). Reaction progress should be monitored using TLC and validated via NMR and HPLC .
- Experimental Design : Use Design of Experiments (DoE) to optimize yield by varying molar ratios, solvents, and reaction times. Statistical tools like response surface methodology (RSM) reduce trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodology :
- NMR (¹H/¹³C) : Assign signals for the cyclopropyl group (δ 0.5–1.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and thiazolidine-dione carbonyls (δ 170–175 ppm) .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks using electrospray ionization (ESI+) .
- FT-IR : Validate carbonyl stretches (C=O at ~1750 cm⁻¹) and secondary amide bonds (N–H at ~3300 cm⁻¹) .
Q. How can preliminary biological screening be conducted for this compound?
- Methodology :
- In vitro assays : Test antidiabetic activity via PPAR-γ transactivation assays (common for thiazolidinediones) .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can computational modeling enhance the prediction of biological activity and synthesis pathways?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate interactions with PPAR-γ or bacterial targets. Validate with MD simulations (GROMACS) to assess binding stability .
- Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to identify transition states and optimize reaction conditions (e.g., solvent effects, catalysts) .
- Machine learning : Train models on existing thiazolidinedione datasets to predict novel derivatives with improved bioactivity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Reproducibility checks : Standardize assay protocols (e.g., cell line sources, incubation times) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., SAR for cyclopropyl substituents) .
- Mechanistic studies : Use knockout cell models or isotopic labeling to confirm target engagement (e.g., PPAR-γ vs. off-target effects) .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology :
- Degradation studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and identify metabolites via LC-MS/MS .
- Formulation : Develop prodrugs (e.g., ester derivatives) or nanoencapsulation (liposomes) to enhance bioavailability .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodology :
- Chiral catalysts : Use Evans’ oxazaborolidines for asymmetric acylation of pyrrolidine .
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
